molecular formula C9H11NO2 B12417077 L-Phenylalanine-d1

L-Phenylalanine-d1

Cat. No.: B12417077
M. Wt: 166.19 g/mol
InChI Key: COLNVLDHVKWLRT-VXAWTPICSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Phenylalanine-d1 is a deuterated form of L-Phenylalanine, an essential amino acid. The deuterium atom replaces one of the hydrogen atoms in the phenylalanine molecule. This compound is used in various scientific research applications due to its unique properties, including its stability and ability to be traced in metabolic studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Phenylalanine-d1 can be synthesized through several methods. One common approach involves the use of deuterated reagents in the synthesis process. For example, the reaction of benzyl alcohol with deuterated ammonia and hydrogen cyanide can produce deuterated phenylalanine . Another method involves the enzymatic conversion of deuterated precursors using engineered microorganisms .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. Genetically engineered strains of Escherichia coli or Corynebacterium glutamicum are used to produce high yields of L-Phenylalanine, which can then be deuterated through chemical or enzymatic processes .

Chemical Reactions Analysis

Types of Reactions

L-Phenylalanine-d1 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

L-Phenylalanine-d1 is widely used in scientific research due to its unique properties. Some applications include:

Mechanism of Action

L-Phenylalanine-d1 exerts its effects through its role as a precursor for various neurotransmitters, including dopamine, norepinephrine, and epinephrine. The deuterium atom in this compound allows for precise tracking in metabolic studies, providing insights into the pathways and molecular targets involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

L-Phenylalanine-d1 is unique due to the presence of the deuterium atom, which provides enhanced stability and allows for precise tracking in metabolic studies. This makes it particularly valuable in research applications where detailed metabolic analysis is required .

Properties

Molecular Formula

C9H11NO2

Molecular Weight

166.19 g/mol

IUPAC Name

(2S)-2-amino-3-(2-deuteriophenyl)propanoic acid

InChI

InChI=1S/C9H11NO2/c10-8(9(11)12)6-7-4-2-1-3-5-7/h1-5,8H,6,10H2,(H,11,12)/t8-/m0/s1/i4D

InChI Key

COLNVLDHVKWLRT-VXAWTPICSA-N

Isomeric SMILES

[2H]C1=C(C=CC=C1)C[C@@H](C(=O)O)N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.